3-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)prop-2-yn-1-ol
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Overview
Description
3-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)prop-2-yn-1-ol is an organic compound characterized by the presence of fluorine atoms and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)prop-2-yn-1-ol typically involves the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzaldehyde with propargyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 3-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)prop-2-ynal or 3-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)prop-2-ynoic acid.
Reduction: Formation of 3-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)prop-2-en-1-ol or 3-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)prop-2-yn-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the methoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)prop-2-yn-1-ol
- 2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl)methanol
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
Uniqueness
3-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)prop-2-yn-1-ol is unique due to the combination of fluorine atoms and a methoxy group on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61794-46-5 |
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Molecular Formula |
C10H6F4O2 |
Molecular Weight |
234.15 g/mol |
IUPAC Name |
3-(2,3,5,6-tetrafluoro-4-methoxyphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C10H6F4O2/c1-16-10-8(13)6(11)5(3-2-4-15)7(12)9(10)14/h15H,4H2,1H3 |
InChI Key |
JZZLEADWRFEDID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C#CCO)F)F |
Origin of Product |
United States |
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